molecular formula C12H18IN3O2 B13504179 tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate

tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate

Cat. No.: B13504179
M. Wt: 363.19 g/mol
InChI Key: WELMFFHDIVFBJZ-UHFFFAOYSA-N
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Description

This compound features a 4,5,6,7-tetrahydro-1H-indazol-6-yl core with a carbamate group (tert-butoxycarbonyl, Boc) at the 6-position and an iodine substituent at the 3-position. as a building block for medicinal chemistry applications .

Properties

Molecular Formula

C12H18IN3O2

Molecular Weight

363.19 g/mol

IUPAC Name

tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate

InChI

InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)14-7-4-5-8-9(6-7)15-16-10(8)13/h7H,4-6H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

WELMFFHDIVFBJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)NN=C2I

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and aldehydes or ketones.

    Introduction of the Iodine Atom: The iodine atom is introduced via iodination reactions, often using reagents like iodine or N-iodosuccinimide (NIS).

    Carbamate Formation: The final step involves the reaction of the indazole derivative with tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.

    Oxidation and Reduction: The indazole ring can be subjected to oxidation or reduction reactions to modify its electronic properties. Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with an aryl or vinyl group using palladium catalysts and boronic acids.

Scientific Research Applications

tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or cellular pathways.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Indole-Based Carbamates
  • Example: tert-Butyl (3-cyano-1H-indol-6-yl)carbamate (CAS 1416439-42-3) Structure: Replaces the indazole core with an indole ring, introducing a cyano group at position 3. Properties: Higher molar mass (257.29 g/mol) and predicted pKa of 13.67, suggesting weaker acidity compared to the iodinated indazolyl analog.
Bicyclic and Piperidine Derivatives
  • Example : tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS 1932203-04-7)
    • Structure : A rigid bicyclic framework replaces the tetrahydroindazole system.
    • Implications : Increased steric hindrance and altered hydrogen-bonding capacity due to the constrained geometry, which may affect solubility and binding affinity in drug-target interactions .

Substituent Modifications

Halogen vs. Hydroxyl Groups
  • Example: tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS 1290191-64-8) Structure: Cyclopentyl ring with a hydroxyl group instead of iodine. This is critical for pharmacokinetic optimization .
Fluorinated Analogs
  • Example: tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS 1268520-95-1) Structure: Fluorine atom at the 3-position of a piperidine ring. Properties: Fluorine’s electronegativity and small size enhance metabolic stability and membrane permeability, offering advantages in CNS-targeting drug design .

Physicochemical and Functional Comparison

Table 1: Key Properties of Selected Analogs

Compound Name (CAS) Core Structure Substituent(s) Molar Mass (g/mol) Key Property
tert-Butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate Tetrahydroindazole Iodo (3-position) Not provided Electrophilic reactivity
tert-Butyl (3-cyano-1H-indol-6-yl)carbamate (1416439-42-3) Indole Cyano (3-position) 257.29 High predicted boiling point (416.7°C)
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (1290191-64-8) Cyclopentane Hydroxyl (3-position) Not provided Enhanced hydrogen bonding
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (1523530-57-5) Piperidine Methyl (5-position) Not provided Improved metabolic stability

Hydrogen Bonding and Crystallinity

The Boc group in all analogs acts as both a hydrogen-bond acceptor (via carbonyl oxygen) and donor (via N–H). However, substituents like hydroxyl (CAS 1290191-64-8) or fluorine (CAS 1268520-95-1) introduce additional hydrogen-bonding sites, which can influence crystal packing and stability. Etter’s graph set analysis () suggests that such modifications may lead to distinct supramolecular architectures, impacting material properties or drug formulation .

Biological Activity

tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various cell lines, and structure-activity relationships (SAR).

  • IUPAC Name : this compound
  • Molecular Formula : C12H18IN3O2
  • Molecular Weight : 363.20 g/mol
  • CAS Number : [Not provided in the search results]

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cellular signaling pathways. Notably, compounds with similar indazole scaffolds have shown inhibitory activity against various kinases and enzymes.

Inhibition of Kinases

Recent studies indicate that indazole derivatives can selectively inhibit kinases such as:

  • CHK1
  • CDK2
  • MEK1

These kinases are crucial in regulating cell cycle progression and apoptosis. For instance, compounds derived from indazole structures have demonstrated IC50 values in the low nanomolar range against cancer cell lines such as HL60 and HCT116 .

Biological Activity Data

CompoundTargetIC50 (nM)Cell Line
Compound 93CHK18.3HL60
Compound 93CDK21.3HCT116
tert-butyl N-(3-iodo...UnknownTBDTBD

Antitumor Activity

Studies have highlighted the potential of indazole derivatives in cancer therapy. For example, a related compound exhibited significant antitumor activity in patients with BRAFV600-mutant melanoma when administered at doses up to 400 mg twice daily . This suggests that tert-butyl N-(3-iodo...) may possess similar therapeutic potential.

Structure-Activity Relationship (SAR)

The SAR analysis of indazole derivatives indicates that modifications at the 4-position and 6-position of the indazole ring significantly influence their biological activity. For instance, the introduction of halogen groups has been linked to increased potency against specific targets .

Q & A

Q. What synthetic strategies are recommended for preparing tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the tetrahydroindazole core. A common approach includes:

Core formation : Cyclization of hydrazine derivatives with ketones or aldehydes under acidic conditions to generate the indazole scaffold.

Iodination : Electrophilic iodination at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane or DMF, optimized for regioselectivity .

Carbamate protection : Reaction of the amine group with tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in THF or DCM .
Key challenges include avoiding over-iodination and ensuring Boc-group stability during purification.

Q. How can the purity and identity of this compound be validated?

  • Methodological Answer : Use orthogonal analytical techniques:
  • HPLC-MS : To assess purity (>95%) and confirm molecular weight (e.g., [M+H⁺] calculated for C₁₂H₁₇IN₃O₂: 378.04).
  • ¹H/¹³C NMR : Characterize the tetrahydroindazole protons (δ 1.5–3.0 ppm for cyclohexane-like CH₂ groups) and Boc-group signals (δ 1.4 ppm for tert-butyl) .
  • X-ray crystallography : For absolute configuration confirmation, using SHELX software for structure refinement .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the iodinated indazole core in cross-coupling reactions?

  • Methodological Answer : The 3-iodo group participates in Suzuki-Miyaura or Buchwald-Hartwig couplings, but steric hindrance from the adjacent Boc-protected amine may require tailored conditions:
  • Ligand selection : Use bulky ligands (e.g., XPhos) to stabilize Pd catalysts and mitigate β-hydride elimination.
  • Solvent optimization : Polar aprotic solvents (DMA or DMF) enhance solubility of the hydrophobic indazole-Boc system .
    Computational studies (DFT) can predict reaction barriers, while in situ IR monitors intermediate formation .

Q. What experimental approaches resolve contradictions between NMR and X-ray data for this compound’s conformation?

  • Methodological Answer : Discrepancies often arise from dynamic equilibria in solution vs. solid-state rigidity:
  • VT-NMR : Variable-temperature NMR (e.g., –40°C to 80°C) identifies conformational flipping in solution.
  • SC-XRD : Single-crystal X-ray diffraction (using SHELXL ) provides static solid-state geometry.
  • Molecular dynamics simulations : Compare energy-minimized conformers with experimental data to reconcile differences .

Q. How does the Boc-protected amine impact biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : The Boc group serves as a temporary protective moiety to:
  • Modulate lipophilicity : LogP changes influence membrane permeability (measured via PAMPA assays).
  • Enable selective deprotection : Use TFA or HCl in dioxane to regenerate the free amine for probing hydrogen-bonding interactions with targets (e.g., kinases) .
    Parallel synthesis of analogs with alternative protecting groups (e.g., Fmoc, Cbz) identifies optimal steric and electronic profiles .

Data-Driven Insights

Property Method Typical Result Reference ID
Regioselectivity in iodination NIS in DCM, 0°C>90% yield at 3-position
Boc deprotection kinetics 4M HCl/dioxane, RTt₁/₂ = 2.5 hrs
Crystal system SC-XRD (SHELXL)Monoclinic, P2₁/c

Key Challenges & Mitigation Strategies

  • Instability under acidic conditions : The Boc group may hydrolyze prematurely; use mild acids (e.g., TFA) for deprotection and monitor via TLC .
  • Low solubility in aqueous buffers : Introduce PEG-based solubilizing tags during late-stage functionalization .

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